1-Ethenylcyclopentan-1-amine hydrochloride
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Overview
Description
1-Ethenylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N·HCl It is a derivative of cyclopentane, featuring an ethenyl group and an amine group, which is then converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenylcyclopentan-1-amine hydrochloride can be synthesized through a multi-step process involving the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes a series of reactions to introduce the ethenyl group and the amine group.
Hydrochloride Formation: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Post-reaction purification steps such as crystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenylcyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine compounds.
Scientific Research Applications
1-Ethenylcyclopentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethenylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentan-1-amine Hydrochloride: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
1-Ethynylcyclopentan-1-amine Hydrochloride: Contains an ethynyl group instead of an ethenyl group, leading to different reactivity and applications.
Cyclopentane Derivatives: Various derivatives with different functional groups can be compared based on their reactivity and applications.
Uniqueness: 1-Ethenylcyclopentan-1-amine hydrochloride is unique due to the presence of both the ethenyl group and the amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-ethenylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7(8)5-3-4-6-7;/h2H,1,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUGANISZYGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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